Tert-butyl 5-nitrothiophene-2-carboxylate

Übersicht

Beschreibung

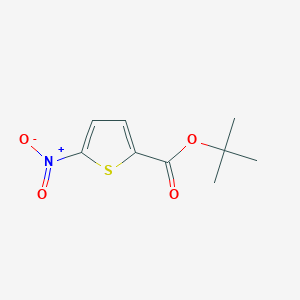

Tert-butyl 5-nitrothiophene-2-carboxylate: is an organic compound with the molecular formula C9H11NO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-nitrothiophene-2-carboxylate typically involves the nitration of tert-butyl thiophene-2-carboxylate. One common method includes the reaction of tert-butyl thiophene-2-carboxylate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the nitrating agents and manage the exothermic nature of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Tert-butyl 5-nitrothiophene-2-carboxylate can undergo reduction reactions to form tert-butyl 5-aminothiophene-2-carboxylate.

Substitution: The nitro group in this compound can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the nitro group with other functional groups.

Common Reagents and Conditions:

Reduction: Iron powder, ammonium chloride, ethanol, water, and heat.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Reduction: Tert-butyl 5-aminothiophene-2-carboxylate.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 5-nitrothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of thiophene, including this compound, are explored for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Wirkmechanismus

The mechanism of action of tert-butyl 5-nitrothiophene-2-carboxylate depends on its specific application. In general, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. The thiophene ring provides aromatic stability and can engage in π-π interactions with other aromatic systems.

Molecular Targets and Pathways:

Redox Reactions: The nitro group can be reduced to an amino group, which can then participate in further chemical transformations.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then be used in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl thiophene-2-carboxylate: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

5-nitrothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the tert-butyl ester, which affects its solubility and reactivity.

Methyl 5-nitrothiophene-2-carboxylate: Similar structure but with a methyl ester group, which can influence its physical and chemical properties.

Uniqueness: Tert-butyl 5-nitrothiophene-2-carboxylate is unique due to the combination of its nitro and tert-butyl ester groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The tert-butyl group offers steric protection, while the nitro group enhances the compound’s reactivity towards reduction and substitution reactions.

Biologische Aktivität

Tert-butyl 5-nitrothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Molecular Structure

- Molecular Formula : C9H10N2O4S

- Molecular Weight : 230.25 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C)(C)OC(=O)C1=C(SC=C1N+[O])C

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O4S |

| Molecular Weight | 230.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to the presence of the nitro group and the thiophene ring. Research has shown that compounds with a nitro group at the C-5 position exhibit significant antimicrobial properties by undergoing reduction in bacterial cells, leading to the release of reactive nitrogen species such as nitric oxide, which can damage cellular components and inhibit bacterial growth .

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of thiophene derivatives, including this compound:

- Mycobacterium tuberculosis : In a study involving non-replicating strains of Mycobacterium tuberculosis, this compound demonstrated notable activity without cytotoxic effects on human liver carcinoma cells (HepG2) and lung epithelial cells (A549). The minimum inhibitory concentration (MIC) was found to be 6.25 μg/ml against both replicating and non-replicating strains .

- Gram-positive and Gram-negative Bacteria : The compound has shown varying degrees of inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The inhibition zones were measured using standard disc diffusion methods, revealing significant antibacterial properties .

Case Study 1: Antituberculosis Activity

A detailed investigation into the antitubercular properties indicated that this compound acts similarly to nitroimidazoles by being activated through an F420-dependent pathway. This study highlighted that resistance mutations in bacteria could lead to cross-resistance with other nitro compounds, emphasizing the importance of understanding resistance mechanisms in drug development .

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assessments revealed that while the compound was effective against bacterial pathogens, it exhibited low toxicity towards human cell lines at therapeutic concentrations. This profile suggests a favorable safety margin for potential therapeutic applications .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with related compounds:

| Compound | MIC (μg/ml) | Cytotoxicity (HepG2) | Mechanism of Action |

|---|---|---|---|

| This compound | 6.25 | No cytotoxicity | Nitric oxide release via nitroreductase |

| PA-824 | 4.0 | Moderate | Similar activation pathway |

| Nitroimidazole derivatives | Varies | High | Reactive nitrogen species generation |

Future Directions

Research into this compound indicates its potential as a scaffold for developing new antimicrobial agents, particularly against drug-resistant strains of bacteria and mycobacteria. Further studies are warranted to explore its structure-activity relationships (SAR) and optimize its pharmacological profile.

Eigenschaften

IUPAC Name |

tert-butyl 5-nitrothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWAPSFNODYQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(S1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633242 | |

| Record name | tert-Butyl 5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-28-6 | |

| Record name | tert-Butyl 5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.